molecular formula C12H12BrN3O2S B6720013 N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide

N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide

Cat. No.: B6720013
M. Wt: 342.21 g/mol
InChI Key: KLBDQYJILFEDMY-UHFFFAOYSA-N
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Description

N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide is an organic compound that features a pyrazole ring substituted with a bromine atom and a phenyl ring attached to a cyclopropanesulfonamide group

Properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c13-9-7-14-16(8-9)12-4-2-1-3-11(12)15-19(17,18)10-5-6-10/h1-4,7-8,10,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBDQYJILFEDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC=C2N3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromine atom at the desired position.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst.

    Formation of the Cyclopropanesulfonamide Group: The final step involves the reaction of the phenyl-substituted pyrazole with cyclopropanesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Coupling Reactions: The phenyl ring can participate in further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional substituents.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base, such as potassium carbonate, in a polar solvent like dimethylformamide.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and ligands, such as triphenylphosphine, are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to investigate its interactions with biological macromolecules, such as proteins or DNA.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Chemical Biology: It can be used as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a similar cyclopropanesulfonamide group but with different substituents on the aromatic ring.

    4-Bromopyrazole: A simpler compound that shares the bromopyrazole moiety but lacks the phenyl and cyclopropanesulfonamide groups.

Uniqueness

N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromopyrazole moiety allows for further functionalization, while the cyclopropanesulfonamide group can interact with various biological targets.

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